molecular formula C10H8IN B8278746 6-Iodoindane-5-carbonitrile CAS No. 944280-08-4

6-Iodoindane-5-carbonitrile

Cat. No.: B8278746
CAS No.: 944280-08-4
M. Wt: 269.08 g/mol
InChI Key: HICNOCKZXXMCJF-UHFFFAOYSA-N
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Description

6-Iodoindane-5-carbonitrile is a bicyclic aromatic compound with the molecular formula C₁₀H₈IN. Its structure consists of an indane core (a benzene ring fused to a five-membered saturated cyclopentane ring) substituted with an iodine atom at position 6 and a nitrile group at position 4. The iodine substituent contributes to its high molecular weight (approximately 281.09 g/mol) and polarizability, while the nitrile group enhances its reactivity in nucleophilic addition or cyclization reactions .

Properties

CAS No.

944280-08-4

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

6-iodo-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C10H8IN/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5H,1-3H2

InChI Key

HICNOCKZXXMCJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)C#N

Origin of Product

United States

Comparison with Similar Compounds

Core Structure and Substituent Effects

Compound Core Structure Halogen (Position) Nitrile (Position) Molecular Weight (g/mol)
This compound Indane I (6) CN (5) 281.09
6-Chloro-1H-indazole-5-carbonitrile Indazole Cl (6) CN (5) 193.60

Key Observations :

  • Core Structure : The indane core lacks the pyrazole ring present in indazole derivatives, reducing aromaticity and altering electronic properties. This difference impacts solubility and binding affinity in biological systems.
  • Halogen Effects: Iodine’s larger atomic radius and weaker electronegativity compared to chlorine influence steric bulk and intermolecular interactions. Iodo-substituted compounds often exhibit enhanced lipophilicity (logP ≈ 3.2 for this compound vs.

Physicochemical Properties

Property This compound 6-Chloro-1H-indazole-5-carbonitrile
Melting Point (°C) 145–148 (predicted) 160–165 (reported)
logP (Lipophilicity) ~3.2 ~2.1
Solubility in DMSO High High
Purity N/A 95% (reported)

Notes:

  • The higher logP of the iodo derivative suggests greater bioavailability in lipid-rich environments, a critical factor in drug design.

Research Findings and Trends

  • However, chloro-indazoles are more prevalent in drug discovery libraries, reflecting their balanced reactivity and stability .
  • Biological Activity: Indazole derivatives like 6-Chloro-1H-indazole-5-carbonitrile show documented activity in kinase inhibition (e.g., JAK/STAT pathways), whereas indane analogs are less explored but may offer novel scaffolds for CNS-targeting agents due to their lipophilicity.

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